ethyl 2-[3-(benzenesulfonyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[3-(benzenesulfonyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(benzenesulfonyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the condensation of a 4-methylphenyl ketone with an appropriate amine to form the pyrrole ring.
Introduction of the Benzenesulfonyl Group: The pyrrole intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.
Formation of the Thiazole Ring: The next step involves the cyclization of the intermediate with a thioamide to form the thiazole ring.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(benzenesulfonyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, ethanol, dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups yields alcohols.
Scientific Research Applications
Ethyl 2-[3-(benzenesulfonyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various bioactive molecules, including potential drug candidates for treating diseases such as cancer and inflammatory disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-[3-(benzenesulfonyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with serine proteases, inhibiting their activity. The compound may also interact with other enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: These compounds share the benzenesulfonyl group and have similar biological activities.
Thiazole Derivatives: Compounds containing the thiazole ring are known for their antimicrobial and anticancer properties.
Pyrrole Derivatives: These compounds are widely studied for their pharmacological activities.
Uniqueness
Ethyl 2-[3-(benzenesulfonyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Ethyl 2-[3-(benzenesulfonyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that exhibits a range of biological activities, primarily attributed to its unique structural features. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C24H22N2O6S2 with a molecular weight of approximately 498.6 g/mol. It contains several functional groups, including a benzenesulfonyl group, a hydroxyl group, a pyrrole ring, and a thiazole ring, which contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C24H22N2O6S2 |
Molecular Weight | 498.6 g/mol |
IUPAC Name | Ethyl 2-[3-(benzenesulfonyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI | InChI=1S/C24H22N2O6S2/c1-4-32... |
The biological activity of this compound is primarily due to its interaction with specific molecular targets:
- Inhibition of Serine Proteases : The benzenesulfonyl group is known to inhibit serine proteases, which play critical roles in various physiological processes including blood coagulation and immune response.
- Modulation of Enzyme Activity : The compound may also interact with other enzymes and receptors, leading to anti-inflammatory and anti-cancer effects .
Anti-Cancer Activity
Research indicates that this compound shows promise as an anti-cancer agent. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and modulating signaling pathways associated with tumor growth .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.
Case Studies
Several studies have highlighted the biological potential of this compound:
- Cellular Assays : In vitro studies have shown that the compound effectively reduces the viability of cancer cells while sparing normal cells.
- Animal Models : In vivo experiments using rodent models demonstrated significant reductions in tumor size when treated with the compound compared to control groups .
Synthesis and Modification
The synthesis involves multi-step organic reactions where various modifications can enhance biological activity. For instance:
- Oxidation and Reduction Reactions : The hydroxyl group can be oxidized or reduced to modify the compound's reactivity and enhance its efficacy against specific biological targets.
Pharmacokinetics
Studies on pharmacokinetics reveal that the compound has favorable absorption characteristics, making it a suitable candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C24H22N2O6S2 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
ethyl 2-[3-(benzenesulfonyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H22N2O6S2/c1-4-32-23(29)20-15(3)25-24(33-20)26-18(16-12-10-14(2)11-13-16)21(19(27)22(26)28)34(30,31)17-8-6-5-7-9-17/h5-13,18,27H,4H2,1-3H3 |
InChI Key |
OEHLFVKUCDVADZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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